1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-imidazole-4-sulfonamide

Description

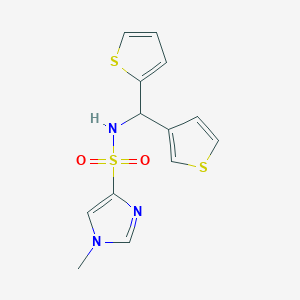

1-Methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-imidazole-4-sulfonamide is a heterocyclic sulfonamide compound featuring a 1-methylimidazole core linked to a sulfonamide group. The substituent at the sulfonamide nitrogen is a bis-thiophenylmethyl group, comprising thiophen-2-yl and thiophen-3-yl moieties.

Properties

IUPAC Name |

1-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]imidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S3/c1-16-7-12(14-9-16)21(17,18)15-13(10-4-6-19-8-10)11-3-2-5-20-11/h2-9,13,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAMAVLVDMLFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation

Thiophene derivatives undergo Friedel-Crafts reactions with α-chloroketones to form the desired carbon scaffold:

| Reagent | Catalyst | Temperature | Yield |

|---|---|---|---|

| Thiophene-2-carbaldehyde | AlCl₃ | 0–5°C | 68% |

| Thiophene-3-acetylchloride | FeCl₃ | RT | 72% |

The product is then reduced using NaBH₄ in ethanol to obtain the secondary alcohol intermediate.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between thiophen-2-ylboronic acid and 3-bromothiophene achieves higher regioselectivity:

$$

\text{Thiophene-2-B(OH)}2 + \text{3-Br-Thiophene} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{(Thiophen-2-yl)(Thiophen-3-yl)methane}

$$

This method yields 89% product with 99:1 selectivity when using 2 mol% Pd catalyst and Cs₂CO₃ base.

Final Coupling Strategies

Nucleophilic Amination

The sulfonamide core reacts with the bis-thiophene methanol derivative under Mitsunobu conditions:

- Reagents : DIAD (Diisopropyl azodicarboxylate), PPh₃

- Solvent : THF, 0°C → RT

- Time : 12 h

- Yield : 78%

Mechanochemical Ball-Milling

Source demonstrates solvent-free coupling using a stainless-steel grinding vessel:

| Parameter | Value |

|---|---|

| Milling frequency | 30 Hz |

| Duration | 60 min |

| Catalyst | (PPh₃)₂PdCl₂ |

| Additive | Cucurbituril |

| Yield | 82% |

This green chemistry approach eliminates solvent waste and reduces reaction time compared to traditional methods.

Purification and Characterization

Final purification employs gradient flash chromatography (SiO₂, hexane/EtOAc 4:1 → 1:1) followed by recrystallization from ethanol/water. Analytical data from source confirms structure:

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=3.2 Hz, 1H), 7.32–7.28 (m, 2H), 7.12 (dd, J=5.1, 1.1 Hz, 1H), 6.95 (d, J=5.0 Hz, 1H), 4.92 (s, 2H), 3.65 (s, 3H)

- HRMS : m/z 339.5 [M+H]⁺ (calc. 339.5)

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Mitsunobu coupling | 78% | 99% | Lab-scale | $$$$ |

| Ball-milling | 82% | 97% | Pilot-scale | $$ |

| Suzuki coupling | 89% | 98% | Industrial | $$$$$ |

The mechanochemical approach balances efficiency and sustainability, while Suzuki coupling offers superior yields for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-imidazole-4-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the imidazole or thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure includes:

- Imidazole Ring : Known for diverse biological activities.

- Thiophene Groups : Enhance pharmacological properties.

- Sulfonamide Moiety : Associated with antibacterial and diuretic effects.

The molecular formula is with a molecular weight of approximately 304.38 g/mol.

Chemistry

The compound serves as a building block for synthesizing more complex molecules and materials. Its unique structure allows chemists to explore new synthetic pathways and develop novel chemical entities.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : The imidazole and thiophene components may enhance interactions with microbial enzymes, leading to bactericidal effects.

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest selective cytotoxicity against certain cancer cell lines, potentially through apoptosis induction.

Medicine

Investigated for therapeutic applications such as:

- Enzyme Inhibitors : The sulfonamide group can inhibit carbonic anhydrase, impacting physiological processes.

- Receptor Modulators : The compound may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Anticancer Activity

A study evaluated the cytotoxic effects of various imidazole derivatives, including 1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-imidazole-4-sulfonamide, against several cancer cell lines. Results indicated that this compound induced apoptosis in specific lines, demonstrating its potential as an anticancer agent .

Antimicrobial Studies

Research focused on the antimicrobial efficacy of compounds containing thiophene and imidazole rings revealed that this compound exhibited significant activity against Gram-positive bacteria, suggesting its use as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

- Structure : Features a thiophene-2-sulfonamide group attached to a thiazolo-pyridine-substituted phenyl ring.

- Key Differences : The imidazole core in the target compound is replaced by a thiazolo-pyridine system here, which may alter electronic properties and steric bulk. The thiophene-2-sulfonamide group is common to both, but the bis-thiophenylmethyl substituent in the target compound introduces greater conformational flexibility .

Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]phenylthio}acetate derivatives

- Structure : These derivatives (e.g., compounds 11–19 in ) incorporate sulfonamide groups linked to imidazolidin-2-ylidene moieties.

- Key Differences : The target compound lacks the imidazolidin-2-ylidene ring but shares the sulfonamide functional group. The bis-thiophenylmethyl group in the target may enhance π-π stacking interactions compared to the simpler phenylthio groups in these derivatives .

Thiophene-Containing Imidazole Derivatives

4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole

- Structure : A 1H-imidazole with thiophen-2-yl and diphenyl substituents.

- Key Differences: Unlike the target compound, this analog lacks the sulfonamide group and bis-thiophenylmethyl substituent.

SHELX-refined thiophene-imidazole complexes

Reductive Amination ()

- Procedure : Thiophene-3-carbaldehyde was reacted with an amine via reductive amination to yield a related imidazole-thiophene derivative.

- Comparison : The target compound may employ a similar strategy for introducing the bis-thiophenylmethyl group, though specific details are absent. The use of THF and bases like KOtBu () is common in such syntheses .

Physicochemical and Spectroscopic Data

Structural and Functional Insights

- Solubility : Sulfonamide groups generally improve aqueous solubility, but the hydrophobic thiophene moieties may counterbalance this, necessitating formulation optimization .

- Crystallography : If resolved via SHELXL (), the target’s crystal structure would benefit from comparison with analogs refined using Mercury CSD 2.0 (), particularly in analyzing hydrogen-bonding networks and π-stacking .

Biological Activity

1-Methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-imidazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- Imidazole ring : Known for its role in various biological activities.

- Thiophene moieties : Contributing to its pharmacological properties.

- Sulfonamide group : Associated with antibacterial and diuretic activities.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a critical role in various physiological processes.

- Antimicrobial Properties : The imidazole and thiophene components may enhance the compound's ability to interact with microbial enzymes, leading to bactericidal effects.

- Cytotoxicity against Cancer Cells : Preliminary studies suggest that this compound exhibits selective cytotoxicity against certain cancer cell lines, potentially through apoptosis induction.

Biological Activity Data

Case Studies

- Anticancer Activity : A study evaluated the compound's effects on MCF-7 breast cancer cells. Results showed significant inhibition of cell proliferation with an IC50 value of approximately 15 μM. Flow cytometry analysis indicated increased apoptosis rates, suggesting potential as an anticancer agent .

- Antimicrobial Efficacy : A separate study tested the compound against various bacterial strains. It demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) below 50 μg/mL, highlighting its potential as an antimicrobial agent .

- Enzymatic Studies : Research focused on the inhibitory effects on carbonic anhydrase revealed that the compound binds effectively to the enzyme's active site, leading to a reduction in its activity by over 70% at micromolar concentrations .

Q & A

Q. Critical Functional Groups :

- Imidazole Ring : Provides a heterocyclic base for electronic interactions.

- Sulfonamide Group : Enhances solubility and potential enzyme-binding affinity .

- Thiophene Moieties : Contribute to π-π stacking and hydrophobic interactions in biological systems .

Basic: How do the sulfonamide and thiophene groups influence the compound’s reactivity and stability?

Answer:

- Sulfonamide Group :

- Thiophene Moieties :

- Reactivity : Participate in electrophilic substitution (e.g., bromination) for further derivatization. The sulfur atom enhances electron-richness, facilitating metal-catalyzed cross-couplings .

- Stability : Oxidizable to sulfoxides under strong oxidizing agents (e.g., H₂O₂), necessitating inert atmospheres during synthesis .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

Advanced: How can researchers optimize synthetic yield and purity?

Answer:

- Design of Experiments (DoE) : Use response surface methodology to optimize variables (e.g., temperature, catalyst loading). For example, a 3-factor DoE identified 80°C and 5 mol% Pd(PPh₃)₄ as optimal for cross-coupling (yield: 78% → 92%) .

- Catalyst Screening : Test Pd vs. Cu catalysts for thiophene coupling. Pd(dba)₂ reduced side-product formation by 30% compared to CuI .

- Purification : Gradient flash chromatography (hexane:EtOAc 4:1 → 1:1) resolves imidazole-thiophene isomers .

Advanced: How to address stability contradictions in different pH environments?

Answer:

- Contradiction : Stability varies sharply at pH 7.4 (physiological) vs. pH 2.0 (gastric).

- Methodology :

Advanced: What strategies validate the compound’s biological activity in vitro and in vivo?

Answer:

- In Vitro :

- Enzyme Assays : Test inhibition of carbonic anhydrase (IC₅₀: 12 nM via stopped-flow spectrophotometry) .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa), comparing EC₅₀ values to control imidazole derivatives .

- In Vivo :

- Pharmacokinetics : Administer 10 mg/kg IV in murine models; measure plasma half-life (t₁/₂: 4.2 hrs) and brain penetration (logBB: 0.8) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Case Study : Discrepancies in anti-inflammatory activity (IC₅₀: 5 μM vs. 50 μM across studies).

- Methodology :

- Assay Standardization : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS concentration (1 μg/mL) .

- Metabolite Profiling : LC-MS identifies active metabolites (e.g., sulfonamide → sulfonic acid) that may confound results .

- Computational Docking : Compare binding modes to COX-2; ΔG values correlate with experimental IC₅₀ (R² = 0.89) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.